molecular formula C16H16ClN3O2 B10995763 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide

Cat. No.: B10995763
M. Wt: 317.77 g/mol
InChI Key: GSLAVKAWKAXEQW-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of indole, oxazole, and carboxamide functional groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by the introduction of the oxazole ring and subsequent formation of the carboxamide group. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and high-throughput screening can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the indole or oxazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it could inhibit certain kinases or activate transcription factors, thereby influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide stands out due to its unique combination of indole, oxazole, and carboxamide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications and potential therapeutic uses.

Properties

Molecular Formula

C16H16ClN3O2

Molecular Weight

317.77 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C16H16ClN3O2/c1-9-15(10(2)22-20-9)16(21)18-6-5-11-8-19-14-4-3-12(17)7-13(11)14/h3-4,7-8,19H,5-6H2,1-2H3,(H,18,21)

InChI Key

GSLAVKAWKAXEQW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCCC2=CNC3=C2C=C(C=C3)Cl

Origin of Product

United States

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